3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C18H16N2O |
|---|---|
Molecular Weight |
276.3 g/mol |
IUPAC Name |
3-[2-(1H-indol-3-yl)ethyl]-1,3-dihydroindol-2-one |
InChI |
InChI=1S/C18H16N2O/c21-18-15(14-6-2-4-8-17(14)20-18)10-9-12-11-19-16-7-3-1-5-13(12)16/h1-8,11,15,19H,9-10H2,(H,20,21) |
InChI Key |
QWDVARVQGHJGMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C(=O)N2)CCC3=CNC4=CC=CC=C43 |
Origin of Product |
United States |
Advanced Characterization and Computational Analysis of 3 2 1h Indol 3 Yl Ethyl Indolin 2 One
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the verification of a synthesized compound's elemental composition. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy, HRMS can distinguish between molecules with the same nominal mass but different elemental formulas. For derivatives and related structures of 3-(2-(1H-indol-3-yl)ethyl)indolin-2-one, HRMS data is typically acquired using techniques like Electrospray Ionization (ESI). The experimentally determined mass is then compared to the calculated mass for the expected molecular formula, with a small mass error (typically in parts per million, ppm) confirming the composition. nih.gov
For instance, in the analysis of similar complex indole (B1671886) derivatives, the calculated m/z for the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ is matched with the observed value. A low ppm error provides strong evidence for the correct elemental composition. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).
¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum of a this compound derivative would display characteristic signals for the aromatic protons of the indole and indolinone rings, the protons of the ethyl bridge, and the N-H protons.
The chemical shifts (δ), reported in parts per million (ppm), are indicative of the electronic environment of the protons. For example, aromatic protons typically resonate in the downfield region (around 7-8 ppm), while the aliphatic protons of the ethyl chain appear more upfield. The N-H protons of the indole and indolinone moieties often appear as broad singlets and their chemical shifts can be concentration and solvent dependent. rsc.orgekb.eg
Interactive Data Table: Representative ¹H NMR Data for Indole and Indolinone Moieties
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Indole N-H | 8.0 - 11.0 | broad singlet | Position can vary significantly with solvent and concentration. |
| Indolinone N-H | 8.0 - 10.5 | broad singlet | Position can vary significantly with solvent and concentration. |
| Aromatic (Indole & Indolinone) | 6.5 - 8.0 | multiplet | Complex splitting patterns are common due to coupling between adjacent protons. |
| Ethyl Bridge (-CH₂-) | 2.0 - 4.0 | multiplet | The exact shift and multiplicity depend on the specific substitution and conformation. |
Note: The data presented is a generalized representation and actual values may vary based on the specific derivative and experimental conditions.
¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal. The chemical shifts in ¹³C NMR are spread over a wider range than in ¹H NMR (typically 0-220 ppm), which often allows for the resolution of all carbon signals.
For this compound, the carbonyl carbon of the indolin-2-one ring would be expected to resonate at a significantly downfield chemical shift (around 170-180 ppm). The aromatic carbons would appear in the range of 110-150 ppm, while the aliphatic carbons of the ethyl linker would be found in the upfield region of the spectrum. rsc.orgfrontiersin.org
Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are invaluable for assembling the molecular structure. COSY spectra reveal correlations between coupled protons, helping to identify adjacent protons in the spin systems of the aromatic rings and the ethyl chain. HSQC spectra correlate each proton with its directly attached carbon atom, allowing for the unambiguous assignment of both ¹H and ¹³C signals.
Interactive Data Table: Typical ¹³C NMR Chemical Shifts for Key Functional Groups
| Carbon Type | Typical Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | 170 - 180 |
| Aromatic (C-Ar) | 110 - 150 |
| Aliphatic (-CH₂-) | 20 - 40 |
Note: These are approximate ranges and can be influenced by substituents and solvent effects. compoundchem.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
In the IR spectrum of this compound, key absorption bands would confirm the presence of the following functional groups:
N-H Stretching: A peak in the region of 3200-3400 cm⁻¹ would indicate the presence of the N-H bonds in both the indole and indolinone rings. researchgate.net
C=O Stretching: A strong absorption band around 1680-1720 cm⁻¹ is characteristic of the carbonyl group (amide) in the indolin-2-one ring. nih.gov
C=C Stretching: Absorptions in the 1450-1600 cm⁻¹ region are indicative of the aromatic carbon-carbon double bonds in the indole and indolinone systems. nih.gov
C-H Stretching: Bands just above 3000 cm⁻¹ correspond to the aromatic C-H stretching, while those just below 3000 cm⁻¹ are due to the aliphatic C-H stretching of the ethyl group. nih.gov
Interactive Data Table: Characteristic IR Absorption Frequencies
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |
| N-H | Stretching | 3200 - 3400 |
| C=O (Amide) | Stretching | 1680 - 1720 |
| C=C (Aromatic) | Stretching | 1450 - 1600 |
| C-H (Aromatic) | Stretching | > 3000 |
| C-H (Aliphatic) | Stretching | < 3000 |
X-ray Crystallography for Solid-State Structure and Stereochemical Assignment
For this compound, which has a stereocenter at the 3-position of the indolinone ring, X-ray crystallography is crucial for determining the absolute stereochemistry. It can also reveal details about intermolecular interactions, such as hydrogen bonding, which govern the packing of molecules in the crystal lattice. researchgate.netnih.gov
Computational Chemistry and Quantum Mechanical Calculations
Computational chemistry and quantum mechanical calculations serve as powerful predictive and interpretive tools in the study of molecular structures and properties. Methods such as Density Functional Theory (DFT) can be used to calculate the optimized geometry of this compound, providing theoretical bond lengths and angles that can be compared with experimental X-ray data.
Furthermore, these calculations can predict spectroscopic properties, such as NMR chemical shifts and IR vibrational frequencies. This theoretical data can aid in the assignment of experimental spectra and provide a deeper understanding of the electronic structure of the molecule. For instance, calculated ¹³C NMR chemical shifts can help to resolve ambiguities in the assignment of closely spaced signals in the experimental spectrum.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies and spatial distributions of these orbitals are crucial for understanding a molecule's chemical reactivity and its electronic properties. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the most likely to accept electrons, acting as an electrophile. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity; a smaller gap generally suggests a more reactive species. For this compound, FMO analysis would identify the regions of the molecule most susceptible to nucleophilic and electrophilic attack.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational methods, particularly DFT, can be used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, theoretical ¹H and ¹³C NMR spectra can be generated. These predicted spectra are invaluable for confirming the structure of a synthesized compound by comparing the calculated chemical shifts to those obtained experimentally. This correlation between theoretical and experimental data serves as a powerful tool for structural elucidation.
Structure Activity Relationship Sar Studies of 3 2 1h Indol 3 Yl Ethyl Indolin 2 One Analogues
Correlating Structural Modifications with Biological Potency
The biological potency of 3-substituted indolin-2-one derivatives is highly dependent on the nature and position of various substituents across the molecule. nih.gov The core structure presents multiple points for modification: the indolin-2-one ring, the indole (B1671886) nucleus, and the linker connecting them. Studies on a range of analogues have shown that even minor structural changes, such as the addition of a small alkyl or halogen group, can significantly alter biological activity, including antibacterial, anticancer, and enzyme inhibitory properties. nih.govnih.gov
Influence of Substituents on the Indolin-2-one Ring
The indolin-2-one ring is a common starting point for structural modification in SAR studies. Research on 3-(1H-indol-3-yl)indolin-2-one, which lacks the ethyl linker, provides the most direct SAR data applicable to the target compound. In these studies, introducing substituents at the C-5 and C-7 positions of the indolin-2-one ring has been shown to modulate antibacterial activity significantly. nih.gov
Key findings include:
5-Fluoro Substitution: The introduction of a fluorine atom at the C-5 position generally leads to a marked increase in antibacterial potency against strains like S. aureus and S. epidermidis. nih.gov
5-Chloro Substitution: A chloro group at the C-5 position also enhances activity, in some cases exceeding the potency of the 5-fluoro analogue. nih.gov
5-Methyl Substitution: A methyl group at the C-5 position tends to result in moderate activity, often lower than that of its halogenated counterparts. nih.gov
7-Methyl Substitution: Moving the methyl group to the C-7 position appears to be detrimental to activity, with the resulting compound showing significantly reduced potency. nih.gov
These observations suggest that electron-withdrawing groups at the C-5 position of the indolin-2-one ring are favorable for this specific biological activity. The position of the substituent is also critical, as demonstrated by the poor activity of the 7-methyl analogue compared to the 5-methyl version. nih.gov
| Compound ID | Substituent on Indolin-2-one | Relative Antibacterial Potency |
|---|---|---|
| Unsubstituted | None | Baseline |
| Analog 1 | 5-Fluoro | High |
| Analog 2 | 5-Chloro | High |
| Analog 3 | 5-Methyl | Moderate |
| Analog 4 | 7-Methyl | Low |
Effects of Modifications on the Indole Moiety
The indole moiety, representing the other key heterocyclic system in the molecule, also offers opportunities for structural tuning to enhance biological activity. Similar to the indolin-2-one ring, the electronic properties and placement of substituents on the indole nucleus play a crucial role in molecular recognition and interaction with biological targets. nih.gov
Using the same series of 3-(1H-indol-3-yl)indolin-2-one analogues, researchers have explored the impact of substituents on the indole ring: nih.gov
5-Methyl Substitution: Adding a methyl group to the C-5 position of the indole ring was found to improve antibacterial activity compared to the unsubstituted parent compound. nih.gov
5-Methoxy Substitution: The introduction of a methoxy (B1213986) group at the C-5 position of the indole ring resulted in a further increase in potency, suggesting that electron-donating groups on this ring are beneficial for activity. nih.gov
This trend indicates that the electronic nature of the indole ring is a key determinant of potency. The data suggests that increasing the electron density on the indole moiety through the introduction of electron-donating groups at the C-5 position enhances its favorable interactions with the biological target. nih.gov
| Compound ID | Substituent on Indole Moiety | Relative Antibacterial Potency |
|---|---|---|
| Unsubstituted | None | Baseline |
| Analog 5 | 5-Methyl | Improved |
| Analog 6 | 5-Methoxy | High |
Role of the Ethyl Linker and its Conformational Flexibility
The ethyl linker (-CH2-CH2-) connecting the indolin-2-one and indole moieties is a defining feature of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one. This linker imparts significant conformational flexibility to the molecule, allowing the two aromatic systems to adopt a wide range of spatial orientations relative to each other. This flexibility can be advantageous, enabling the molecule to adapt its conformation to fit optimally into a binding pocket, but it can also be detrimental if the energetically preferred conformations are not the bioactive ones, leading to an entropic penalty upon binding.
In contrast, many highly potent 3-substituted indolin-2-one inhibitors, such as the kinase inhibitor Sunitinib, feature a rigid methylidene (=CH-) linker. nih.gov This rigid connection locks the relative orientation of the heterocyclic rings, pre-organizing the molecule for binding and reducing the entropic cost. While direct SAR studies systematically modifying the ethyl linker in the target compound are not widely reported, the principles of conformational constraint suggest that its length and flexibility are critical parameters that could be optimized to improve potency and selectivity.
Molecular Modeling for SAR Elucidation
Molecular modeling techniques, including quantitative structure-activity relationship (QSAR) and molecular docking, are powerful computational tools used to understand and predict the SAR of new compounds. farmaceut.org For the indolin-2-one class of molecules, these methods have been successfully applied to shed light on the binding modes of novel inhibitors and rationalize observed activity trends. farmaceut.orgresearchgate.net
Molecular Docking: This technique can be used to predict the binding pose of analogues within the active site of a target protein. For example, in silico docking of 3-hydroxy-3-(2-oxoethyl)indolin-2-one derivatives into the binding site of S. aureus histidine kinase has helped to explain their observed antibacterial activity, with higher docking scores correlating with better potency. farmaceut.org
QSAR: QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. These models can identify key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that are critical for potency, thereby guiding the design of new analogues with enhanced activity.
While specific molecular modeling studies focused on this compound were not identified, the successful application of these methods to structurally related indolin-2-ones demonstrates their utility in elucidating SAR and accelerating the development of more potent compounds. researchgate.net
Molecular Mechanisms of Action and Biological Target Interactions
Enzyme Inhibition Studies
The versatility of the 3-substituted indolin-2-one structure allows for its adaptation to the active sites of various enzymes, leading to a range of inhibitory activities.
Derivatives of 3-substituted indolin-2-one are well-documented as potent inhibitors of receptor tyrosine kinases (RTKs), which are crucial in angiogenesis and tumor progression. scbt.com By modifying the substituents at the 3-position, selectivity for different RTKs can be achieved. scbt.com For instance, compounds with a five-membered heteroaryl ring at this position tend to be highly specific for Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), while those with substituted benzylidene groups can show high selectivity toward Epidermal Growth Factor Receptor (EGFR) and Her-2. scbt.com
Many of these compounds function by binding to the ATP pocket of the kinase domain. scbt.com Several multi-targeted tyrosine kinase inhibitors based on this scaffold, such as Sunitinib and Nintedanib, have received clinical approval for cancer treatment. nih.gov Research has identified numerous derivatives with significant inhibitory potency against key kinases like VEGFR-2 and the Rearranged during Transfection (RET) proto-oncogene. maastrichtuniversity.nl
Table 1: Inhibitory Activity of Indolin-2-one Derivatives against Tyrosine Kinases
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| Apatinib | VEGFR-2 | 1 nM maastrichtuniversity.nl |
| Apatinib | RET | 13 nM maastrichtuniversity.nl |
| CHMFL-VEGFR2-002 | VEGFR-2 | 66 nM nih.gov |
| Selpercatinib | RET (Wild Type) | 1 nM mdpi.com |
| Selpercatinib | RET (V804M mutant) | 2 nM mdpi.com |
The indolin-2-one ring is a key pharmacophoric element for inhibitors of cyclin-dependent kinases (CDKs), which are central regulators of the cell cycle. scbt.com A series of indolinone-based derivatives designed through a hybrid pharmacophoric approach demonstrated significant cytotoxic effects against cancer cell lines by targeting these kinases. scbt.com One such derivative, compound 9 , showed potent inhibition of CDK-2 with an IC50 value in the nanomolar range, demonstrating stronger binding affinity in docking studies than the known inhibitor indirubin. scbt.com
Table 2: Inhibitory Activity of Indolin-2-one Derivatives against CDKs
| Compound | Target Kinase | IC50 Value |
|---|---|---|
| Compound 9 (Indolinone-based derivative) | CDK-2 | 9.39 nM scbt.com |
| Compound 9 (Indolinone-based derivative) | VEGFR-2 | 56.74 nM scbt.com |
The indolin-2-one scaffold has been utilized to develop potent anti-inflammatory agents by targeting key enzymes in the inflammatory cascade, such as Cyclooxygenase-2 (COX-2) and inducible Nitric Oxide Synthase (iNOS). nih.gov A study of thirty-three 1,3-dihydro-2H-indolin-2-one derivatives identified several compounds with significant COX-2 inhibitory activity and the ability to suppress nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells, a key indicator of iNOS inhibition. nih.gov Specifically, compounds 4e , 9h , and 9i showed excellent COX-2 inhibition with IC50 values in the low micromolar range. nih.gov The same study found that compounds 4e and 9d were effective inhibitors of NO production. nih.gov Currently, there is limited specific research available on the direct inhibition of Prostaglandin E Synthase (PGES) by this class of compounds.
Table 3: Anti-inflammatory Enzyme Modulation by Indolin-2-one Derivatives
| Compound | Target/Activity | IC50 Value |
|---|---|---|
| Compound 4e | COX-2 Inhibition | 2.35 µM nih.gov |
| Compound 9h | COX-2 Inhibition | 2.42 µM nih.gov |
| Compound 9i | COX-2 Inhibition | 3.34 µM nih.gov |
| Compound 9d | NO Production Inhibition | 10.03 µM nih.gov |
| Compound 4e | NO Production Inhibition | 13.51 µM nih.gov |
Dihydrofolate reductase is a critical enzyme for DNA synthesis and cell proliferation, making it a target for antimicrobial and anticancer therapies. nih.gov While various heterocyclic compounds have been developed as DHFR inhibitors, studies specifically detailing the inhibitory activity of 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one or related indolin-2-one derivatives against DHFR were not prominent in the reviewed scientific literature.
Certain derivatives of the indolin-2-one scaffold have been identified as inhibitors of α-glucosidase and α-amylase, enzymes involved in carbohydrate digestion and glucose absorption. A series of synthesized 3,3-di(indolyl)indolin-2-ones, which are structurally related to the subject compound, demonstrated higher α-glucosidase inhibitory activity and lower α-amylase inhibitory activity compared to the standard drug acarbose. This differential inhibition is considered advantageous as it may reduce the gastrointestinal side effects associated with strong α-amylase inhibition. Compound 1i from this series was particularly noteworthy for its favorable balance of high α-glucosidase inhibition and moderate α-amylase inhibition.
Table 4: α-Glucosidase and α-Amylase Inhibition by 3,3-di(indolyl)indolin-2-one Derivatives (at 50 µg/ml)
| Compound | α-Glucosidase % Inhibition | α-Amylase % Inhibition |
|---|---|---|
| 1i | 67 ± 13 | 51 ± 4 |
| 1j | 94 ± 3 | 59 ± 1 |
| 1k | 80 ± 2 | 52 ± 1 |
| 1l | 77 ± 1 | 55 ± 1 |
| 1m | 82 ± 1 | 54 ± 2 |
| Acarbose (Standard) | 19 ± 5 | 90 ± 2 |
Data sourced from a study on 3,3-di(indolyl)indolin-2-ones.
Interaction with Nucleic Acids and Proteins
Beyond direct enzyme inhibition, indolin-2-one derivatives interact with other crucial biomacromolecules, including proteins and nucleic acids. Studies on arylidene indolin-2-ones have demonstrated their ability to bind to both DNA and the carrier protein Bovine Serum Albumin (BSA). nih.gov One derivative, compound 4d (containing an m-aminobenzylidene fragment), showed moderate binding to DNA and significantly stronger binding to BSA, with a binding constant (Ka) of 6.1 x 10^6 M−1. nih.gov This interaction with DNA is competitive, as the compound was shown to displace ethidium bromide.
Furthermore, the oxindole (B195798) scaffold has been ingeniously used in the development of PROTACs (PROteolysis TArgeting Chimeras). Alkenyl oxindoles have been identified as novel moieties that can recruit the CRL4-DCAF11 E3 ubiquitin ligase complex, leading to the targeted degradation of specific proteins, offering a distinct mechanism of action beyond simple inhibition.
DNA Cleavage and Binding Studies
Direct experimental data on the DNA binding and cleavage activity specifically for this compound is not extensively documented in the current literature. However, studies on structurally related compounds provide valuable insights into the potential of this chemical class to interact with DNA.
Novel indolin-2-ones featuring an arylidene motif have been investigated for their interaction with DNA, with experimental results suggesting a moderate binding affinity. For instance, one such derivative containing a 3-aminophenyl group was found to bind to DNA, as evidenced by fluorescence quenching studies with ethidium bromide and Hoechst 33258 binders. Similarly, other research on compounds with planar chromophores, such as indolo[2,3-b]quinoxaline derivatives, has demonstrated that DNA binding is a significant aspect of their biological activity, with affinity influenced by the nature of side chains on the indole (B1671886) nitrogen.
Computational and multispectroscopic studies on indole-3-propionic acid (IPA), a related indole derivative, have shown that it binds to the minor groove of calf thymus DNA (ctDNA), primarily in the A-T rich regions. This interaction, driven mainly by hydrogen bonds and hydrophobic forces, did not cause significant changes to the DNA's structure or lead to cleavage. This suggests that while indole-based compounds can interact with DNA, this interaction may not always result in DNA damage.
Serum Albumin (e.g., BSA) Binding Interactions
The interaction of drug candidates with serum albumins, such as bovine serum albumin (BSA) and human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, affecting distribution and bioavailability. While specific binding data for this compound is not available, extensive research on related indole and indolin-2-one derivatives demonstrates a strong propensity for binding to these transport proteins.
Spectroscopic and molecular docking techniques are commonly employed to characterize these interactions. For example, studies on novel arylidene indolin-2-ones have shown a considerably strong binding affinity to BSA, with an association constant (Ka) reported to be as high as 6.1 × 10^6 M−1. Fluorescence quenching measurements often reveal a static quenching mechanism, indicating the formation of a stable ground-state complex between the compound and the albumin.
Molecular docking studies have helped to identify the specific binding sites on the albumin molecule. For several bis(indolyl)methane derivatives, the binding pocket was identified within subdomains IB and IIB of BSA. Sudlow sites I (in subdomain IIA) and II (in subdomain IIIA) are the two primary drug-binding sites on HSA, with bulky heterocyclic compounds often showing preferential binding to Sudlow site I. The binding is typically stabilized by a combination of hydrogen bonds and van der Waals forces.
Modulation of Intracellular Signaling Pathways
Indole and indolin-2-one derivatives are recognized for their capacity to interfere with multiple signaling cascades that are crucial for cell proliferation, survival, and inflammation.
MAPK and Akt Pathway Regulation
The Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways are central to cellular regulation, and their dysregulation is a hallmark of many diseases, including cancer. Indolin-2-one based compounds have been shown to modulate these pathways significantly.
One study on a 3-substituted-indolin-2-one derivative, 3-(3-hydroxyphenyl)-indolin-2-one, demonstrated its ability to strongly inhibit the lipopolysaccharide (LPS)-induced phosphorylation of all three major MAPK subfamilies (JNK, ERK, and p38) as well as Akt in a concentration-dependent manner. Similarly, other research has shown that certain indolin-2-one compounds targeting thioredoxin reductase can lead to the activation of the p38 and JNK MAPK signaling pathways, ultimately contributing to cell death.
The broader class of indole compounds, particularly indole-3-carbinol (B1674136) (I3C) and its derivatives, are well-documented inhibitors of the PI3K/Akt/mTOR signaling pathway. Inhibition of Akt by I3C-related compounds has been shown to block downstream signaling to mTOR, a crucial regulator of cell growth and metabolism.
NF-κB Pathway Involvement
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses, cell survival, and proliferation. There is a significant interplay between the Akt and NF-κB pathways, and indole compounds are effective modulators of this network.
Studies have shown that I3C and its derivatives can suppress the activation of NF-κB. This is achieved by inhibiting the activation of IκBα kinase (IKK), which prevents the phosphorylation and subsequent degradation of the NF-κB inhibitor, IκBα. As a result, the NF-κB p50/p65 heterodimer remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of its target genes. This inhibitory action has been observed in various cell types, where I3C treatment suppresses both constitutive and induced NF-κB activation. Furthermore, the anti-inflammatory effects of compounds like 3-(3-hydroxyphenyl)-indolin-2-one are mediated, in part, by the attenuation of the NF-κB signaling pathway.
Induction of Apoptosis and Cell Cycle Perturbation
A key mechanism through which many indolin-2-one derivatives exert their anti-proliferative effects is by inducing programmed cell death (apoptosis) and disrupting the normal progression of the cell cycle.
Numerous studies have demonstrated that these compounds can trigger apoptosis and cause cell cycle arrest in various cancer cell lines. For example, a series of novel [(3-indolylmethylene)hydrazono]indolin-2-ones were shown to cause a significant decrease in the G2/M phase cell population and a 19-fold increase in early and late apoptosis in MCF-7 breast cancer cells. This was accompanied by an increased expression of pro-apoptotic proteins like Bax, caspase-3, and caspase-9, and a decreased expression of the anti-apoptotic protein Bcl-2. Other indolin-2-one derivatives have been found to induce cell cycle arrest at the G1 phase. The anticancer activity of indole-3-carbinol is also attributed to its ability to induce G1 phase arrest and promote apoptosis.
The cytotoxic potency of these compounds is often quantified by their IC50 values, as shown in the table below for a selection of spiro-3-indolin-2-one derivatives against various cancer cell lines.
| Compound | MCF7 IC50 (µM) | HCT116 IC50 (µM) | A431 IC50 (µM) | PaCa2 IC50 (µM) |
|---|---|---|---|---|
| 6f | 4.375 | 4.111 | 4.250 | 9.043 |
| 6j | 4.833 | 4.944 | 4.958 | 8.830 |
| 6l | 3.986 | 3.694 | 3.762 | 11.915 |
| 6m | 3.597 | 4.167 | 4.111 | 12.500 |
| Sunitinib (Reference) | 3.97 | 4.52 | 4.81 | 16.91 |
Data sourced from studies on spiro-3-indolin-2-one derivatives.
Target Identification and Validation Through Computational Methods
Computer-aided drug design (CADD) plays a pivotal role in the identification of biological targets and the optimization of lead compounds. For the indolin-2-one class, computational methods such as molecular docking and 3D-Quantitative Structure-Activity Relationship (3D-QSAR) studies are frequently used to predict and rationalize their biological activities.
Molecular docking simulations are employed to predict the binding mode and affinity of a compound within the active site of a target protein. This has been used to study the interactions of indolin-2-one derivatives with targets like tyrosine kinases, suggesting that they may bind in the ATP binding pocket. Docking has also been instrumental in understanding the interactions with non-enzymatic proteins, such as identifying the binding sites of indole derivatives within BSA. For instance, in silico analysis of an in-house library identified an indoline (B122111) derivative as a potent 5-lipoxygenase (5-LOX) inhibitor, with docking studies revealing that the indoline moiety is placed near the catalytic iron ion of the enzyme.
3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), help to build robust models that correlate the structural features of a series of compounds with their biological activity. Such models have been successfully developed for indolin-2-one derivatives to design new molecules with improved inhibitory activity against targets like Tropomyosin receptor kinases (TRKs). These computational filters, along with predictions of pharmacokinetic properties (ADMET), are essential for screening and identifying the most promising candidates for further development.
Preclinical Biological Activities of 3 2 1h Indol 3 Yl Ethyl Indolin 2 One and Derivatives
Anti-proliferative and Cytotoxic Activity in Cancer Cell Lines (in vitro)
Derivatives of the indolin-2-one core structure have demonstrated significant anti-proliferative and cytotoxic effects across a wide array of human cancer cell lines. The versatility of the indolin-2-one scaffold allows for modifications that can lead to potent inhibition of cancer cell growth through various mechanisms of action. researchgate.net
Research has shown that synthetic derivatives of indolin-2-one exhibit considerable cytotoxic potential against multiple cancer types. For instance, novel spiro-3-indolin-2-one compounds have shown promising antiproliferation properties against breast (MCF7), colon (HCT116), and pancreatic (PaCa2) cancer cell lines, with some derivatives exhibiting higher efficacy than standard references like sunitinib. nih.govresearchgate.net One of the most effective compounds, designated as 6m, was particularly potent against the MCF7 breast cancer cell line. nih.gov
Similarly, a series of indolinone-based molecules were tested against hepatocellular carcinoma (HepG-2) and breast cancer (MCF-7) cell lines. nih.govmdpi.com Compounds with specific substitutions, such as a chlorine atom, displayed the highest cytotoxicity, with IC₅₀ values in the low micromolar range against both cell lines. nih.gov Another study on indole-aryl amide derivatives found activity against colon (HT29), cervical (HeLa), and breast (MCF7) cancer cell lines, with IC₅₀ values also in the low micromolar range. nih.govresearchgate.net
Further studies have highlighted the efficacy of these compounds against lung cancer. Certain 3-substituted-indolin-2-ones containing chloropyrrole moieties achieved IC₅₀ values as low as 0.32 µM and 1.22 µM against non-small cell lung cancer (A549) and large cell lung cancer (NCI-H460) cell lines, respectively. nih.gov The cytotoxic action of other derivatives has also been noted against leukemia (K562) and colon cancer (WiDr) cells. researchgate.netmdpi.com
Table 1: Cytotoxic Activity of Indolin-2-one Derivatives in Various Cancer Cell Lines
| Compound Class | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Spiro-3-indolin-2-one (6m) | MCF7 | Breast | 3.597 | nih.gov |
| Spiro-3-indolin-2-one (6j, 6k) | PaCa-2 | Pancreatic | 8.830 | nih.gov |
| Indolinone-based derivative (9) | HepG-2 | Liver | 2.53 | nih.gov |
| Indolinone-based derivative (9) | MCF-7 | Breast | 7.54 | nih.gov |
| Indolinone-based derivative (20) | HepG-2 | Liver | 3.08 | nih.gov |
| Indolinone-based derivative (20) | MCF-7 | Breast | 5.28 | nih.gov |
| Indole-aryl amide (4) | HT29 | Colon | 0.96 | nih.gov |
| Indole-aryl amide (4) | HeLa | Cervical | 1.87 | nih.gov |
| Indole-aryl amide (4) | MCF7 | Breast | 0.84 | nih.gov |
| 3-substituted-indolin-2-one | A549 | Non-small cell lung | 0.32 | nih.gov |
| 3-substituted-indolin-2-one | NCI-H460 | Large cell lung | 1.22 | nih.gov |
| 2-thioxo-4-thiazolidinone | K562 | Leukemia | 83.20 | mdpi.com |
A crucial aspect of cancer chemotherapy is the selective toxicity of compounds towards cancer cells over normal, healthy cells. Studies on spiro-3-indolin-2-one derivatives have shown a good selectivity index towards normal retinal pigment epithelial (RPE1) cells, indicating a favorable therapeutic window. nih.gov In another study, an indole-aryl amide derivative (compound 5) demonstrated selective toxicity toward the malignant colon cell line HT29, while not affecting healthy human intestine cells. nih.gov However, not all derivatives exhibit this selectivity. For example, another indole-aryl amide (compound 2) showed potent activity against breast (MCF7) and prostate (PC3) cancer cells but was also highly potent against normal embryonic intestinal I407 cells. nih.gov This highlights the importance of specific structural modifications in achieving cancer cell-selective cytotoxicity.
Anti-inflammatory Properties (in vitro)
The indolin-2-one scaffold is also a promising basis for the development of anti-inflammatory agents. Derivatives have been shown to modulate key inflammatory pathways by inhibiting the production of pro-inflammatory molecules.
Several studies have demonstrated the ability of 3-substituted-indolin-2-one derivatives to suppress inflammatory responses in macrophage cell lines. In one study, a series of nineteen derivatives was synthesized, with 3-(3-hydroxyphenyl)-indolin-2-one showing the most potent anti-inflammatory activity. mdpi.comnih.gov This compound effectively inhibited the production of nitric oxide (NO) and suppressed the production of pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a concentration-dependent manner in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. mdpi.comnih.gov
Another study investigating a 2-thioxo-4-thiazolidinone derivative containing an indole (B1671886) moiety also reported a reduction in TNF-α levels, further indicating the anti-inflammatory potential of this class of compounds. mdpi.com Similarly, an indole-based chalcone (B49325) derivative was found to reverse the increased levels of NO in LPS-activated RAW264.7 cells. nih.gov The mechanism of this anti-inflammatory action is often linked to the inhibition of signaling pathways such as Akt, MAPK, and NF-κB. mdpi.comnih.gov
Table 2: Anti-inflammatory Activity of Indolin-2-one Derivatives
| Compound Class | Mediator Inhibited | Cell Line | Key Findings | Reference |
| 3-(3-hydroxyphenyl)-indolin-2-one | NO, TNF-α, IL-6 | RAW264.7 | Concentration-dependent inhibition of pro-inflammatory mediators. | mdpi.comnih.gov |
| 2-thioxo-4-thiazolidinone derivative | TNF-α | N/A | Reduced levels of TNF-α observed. | mdpi.com |
| Indole-based chalcone | NO | RAW264.7 | Reversed the increased production of nitric oxide. | nih.gov |
Antimicrobial Activity
Derivatives of indolin-2-one have been evaluated for their efficacy against a range of pathogenic microbes, demonstrating a spectrum of activity against both Gram-positive and Gram-negative bacteria.
The antibacterial potential of indolin-2-one derivatives has been well-documented. For instance, certain 3-substituted indole-2-one derivatives showed notable antimicrobial activity, with some compounds being active against methicillin-resistant Staphylococcus aureus (MRSA), a significant Gram-positive pathogen. researchgate.net Another study synthesized a series of 2-(1H-indol-3-yl)quinazolin-4(3H)-one derivatives and found high activity against staphylococci. mdpi.comnih.gov One compound, 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one, exhibited a very low minimum inhibitory concentration (MIC) of 0.98 μg/mL against MRSA. mdpi.comnih.gov However, this series of compounds was found to be inactive against the Gram-negative bacterium Escherichia coli. mdpi.comnih.gov
In contrast, other studies have reported broader-spectrum activity. A series of 3-alkylidene-2-indolone derivatives exhibited significant antimicrobial activity against both Gram-positive (Staphylococcus aureus, Streptococcus pyogenes) and Gram-negative (Escherichia coli, Pseudomonas aeruginosa) bacteria. nih.gov Similarly, N-(hydroxyalkyl) derivatives of tris(1H-indol-3-yl)methylium salts showed high activity against Gram-positive bacteria, including MRSA (MIC of 0.5 μg/mL), and moderate activity against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. nih.gov
Table 3: Antibacterial Activity of Indolin-2-one Derivatives
| Compound Class | Bacterial Strain | Gram Type | MIC | Reference |
| 3-substituted indole-2-one | Methicillin-resistant S. aureus (MRSA) | Positive | 125 µg/mL | researchgate.net |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | S. aureus ATCC 25923 | Positive | 3.90 µg/mL | mdpi.comnih.gov |
| 2-(5-Iodo-1H-indol-3-yl)quinazolin-4(3H)-one | MRSA ATCC 43300 | Positive | 0.98 µg/mL | mdpi.comnih.gov |
| 3-alkylidene-2-indolone (10f, 10g, 10h) | S. aureus ATCC 6538 | Positive | 0.5 µg/mL | nih.gov |
| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt | MRSA | Positive | 0.5 µg/mL | nih.gov |
| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt | E. coli ATCC 25922 | Negative | 8 µg/mL | nih.gov |
| N-(hydroxyalkyl) tris(1H-indol-3-yl)methylium salt | K. pneumoniae ATCC 13883 | Negative | 2 µg/mL | nih.gov |
Antifungal Potential
Derivatives of the indolin-2-one scaffold have demonstrated notable antifungal properties against a range of fungal pathogens, including those affecting plants and humans. Research into these compounds highlights their potential as lead structures for the development of novel fungicides.
A study investigating 3-indolyl-3-hydroxy oxindole (B195798) derivatives revealed significant efficacy against several plant pathogenic fungi. mdpi.comnih.gov A series of twenty-five derivatives were synthesized and assessed for their in vitro antifungal activity. mdpi.com Many of the tested compounds showed moderate to excellent inhibitory effects against the mycelial growth of Rhizoctonia solani, Pyricularia oryzae, Colletotrichum gloeosporioides, Botrytis cinerea, and Bipolaris maydis. mdpi.com Notably, four compounds (designated 3t, 3u, 3v, and 3w) exhibited broad-spectrum antifungal activity that was comparable or superior to the commercial fungicides carvacrol (B1668589) and phenazine-1-carboxylic acid (PCA). mdpi.comnih.gov Compound 3u, in particular, showed the most potent activity against R. solani, with a half-maximal effective concentration (EC50) of 3.44 mg/L, outperforming both carvacrol (7.38 mg/L) and PCA (11.62 mg/L). mdpi.comnih.gov Structure-activity relationship (SAR) analysis indicated that the introduction of halogen substituents such as iodine, chlorine, or bromine at the 5-position of the 3-hydroxy-2-oxindole and indole rings was critical for enhancing antifungal potency. mdpi.comnih.gov
Table 1: In Vitro Antifungal Activity of Selected 3-Indolyl-3-Hydroxy Oxindole Derivatives
| Compound | Fungus | Inhibition Rate at 50 mg/L (%) | EC50 (mg/L) |
|---|---|---|---|
| 3u | R. solani | Not Reported | 3.44 |
| 3t | P. oryzae | >75 | Not Reported |
| 3u | P. oryzae | >75 | Not Reported |
| 3v | P. oryzae | >75 | Not Reported |
| 3w | P. oryzae | >75 | Not Reported |
| 3u | B. cinerea | 91.05 | Not Reported |
| Carvacrol (Control) | R. solani | Not Reported | 7.38 |
| PCA (Control) | R. solani | Not Reported | 11.62 |
Another derivative, 3-benzylideneindolin-2-one, has been evaluated for its activity against dermatophytes, the fungi responsible for superficial cutaneous infections. nih.govresearchgate.net This compound showed consistent fungicidal activity against 30 clinical isolates, including species of Trichophyton, Microsporum, and Epidermophyton. nih.gov The minimum inhibitory concentrations (MICs) ranged from 0.25 to 8 mg/L, and the minimum fungicidal concentrations (MFCs) were between 1 and 32 mg/L, indicating potent activity against these clinically relevant pathogens. nih.gov
Antiviral Activity (e.g., HIV-1 Fusion Inhibition)
The indolin-2-one core is a recognized scaffold in the development of antiviral agents, with derivatives showing activity against Human Immunodeficiency Virus-1 (HIV-1) through various mechanisms. nih.gov A primary area of investigation has been the inhibition of viral entry, specifically the fusion process mediated by the gp41 envelope glycoprotein. nih.govnih.govacs.org
The fusion of HIV-1 with a host cell is a critical step for infection and involves conformational changes in gp41 that lead to the formation of a six-helix bundle. acs.org Small molecules that can disrupt this process are of significant interest as entry inhibitors. nih.govnih.gov A series of indole-based compounds have been identified as fusion inhibitors that target a conserved hydrophobic pocket on the gp41 coiled-coil intermediate. nih.govacs.org Structure-based design and optimization of these indole compounds have led to derivatives with sub-micromolar inhibitory activity against both cell-cell fusion and virus-cell fusion. nih.govacs.org For instance, optimization of an initial lead compound resulted in a derivative, 14g, with enhanced binding affinity to the gp41 hydrophobic pocket and potent inhibition of viral replication. nih.gov Another study on 6–6′ linked bis-indole compounds identified derivatives with EC50 values as low as 200 nM against cell-cell fusion. acs.org These compounds were also found to be effective against HIV strains resistant to T20 (Enfuvirtide), an approved peptide-based fusion inhibitor. acs.org
Beyond fusion inhibition, other indolin-2-one derivatives have been found to target different stages of the HIV-1 life cycle. Studies on 3-hydroxy-indolin-2-one analogs have identified compounds with potent activity against the HIV-1 reverse transcriptase (RT) enzyme. nih.govresearchgate.net For example, compounds 3d, 5c, and 5e from one study demonstrated encouraging potency against both the RT enzyme and HIV-1 replication in the low micromolar to nanomolar range. nih.gov Additionally, a series of novel 3-oxindole-2-carboxylates were shown to inhibit Tat-mediated viral transcription, a later stage in the viral replication cycle. nih.govmdpi.com The most potent compound in this series, methyl (E)-2-(3-chloroallyl)-4,6-dimethyl-one (6f), had a half-maximal inhibitory concentration (IC50) of 0.4578 μM. nih.gov
Neuroprotective Activity
The neuroprotective potential of 3-substituted indolin-2-ones has been a subject of significant research. nih.gov These compounds have been investigated as potential therapeutic agents for neurodegenerative diseases, which are characterized by the progressive loss of neurons. nih.gov
In one study, a series of novel 3-substituted indolin-2-one compounds were synthesized and evaluated for their ability to protect neurons. nih.gov This research was built upon the finding that a c-Raf inhibitor, GW5074, which has an indolinone core, was neuroprotective but also exhibited toxicity at higher doses. nih.gov The goal was to develop analogs with high neuroprotective activity but without the associated toxicity. nih.gov From a library of 45 analogs, several compounds were identified as being potently neuroprotective, representing promising leads for further preclinical development in the context of neurodegenerative disorders. nih.gov
Related indole compounds, such as indole-3-carbinol (B1674136) (I3C), have also been extensively studied for their neuroprotective effects. mdpi.comnih.gov I3C, a natural compound found in cruciferous vegetables, has demonstrated neuroprotection in various models of neurotoxicity and neurodegeneration. mdpi.comnih.gov In a rat model of Parkinson's disease induced by rotenone, I3C was shown to prevent motor deficits, mitigate the depletion of striatal dopamine, and reduce neurodegeneration. nih.gov Further investigation into its mechanisms revealed that I3C's neuroprotective effects are linked to its anti-inflammatory and anti-apoptotic properties, as well as the activation of the sirtuin 1/AMP-activated protein kinase (SIRT1/AMPK) pathway. nih.gov In models of cognitive impairment, I3C has been shown to reduce oxidative stress, suppress inflammation, and modulate the cholinergic pathway. nih.gov
Antioxidant and Free Radical Scavenging Capacity
The indole and indoline (B122111) nuclei are known to be effective antioxidant scaffolds due to the electron-rich nature of the heterocyclic ring system. nih.gov The nitrogen atom's free electron pair is an active redox center, which is crucial for the antioxidant activity of these derivatives. nih.gov
The antioxidant properties of C-3 substituted indole derivatives have been evaluated using various in vitro assays, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay, Fe2+ chelating activity, and reducing power assays. nih.gov In one study, derivatives with a pyrrolidinedithiocarbamate moiety were found to be the most active radical scavengers and reducers of Fe3+. nih.gov The mechanism of DPPH radical scavenging by these active gramine (B1672134) derivatives is suggested to involve an initial hydrogen or electron abstraction from the indole ring. nih.gov The presence of an unsubstituted indole nitrogen atom and the stabilization of the resulting indolyl radical are considered important for the observed antioxidant activity. nih.gov
Indoline derivatives have also been reported to possess significant antioxidant activity, in some cases greater than their corresponding indole counterparts. researchgate.netresearchgate.net These compounds have shown protective effects against cytotoxicity induced by reactive oxygen species (ROS). researchgate.net In a study evaluating novel indoline derivatives, several compounds provided protection to RAW264.7 macrophage cells against cytotoxicity induced by hydrogen peroxide at concentrations ranging from 1 pM to 1 nM. nih.gov The antioxidant activity of indole derivatives is often assessed using the ABTS (2,2'-azino-bis(3-ethylbenzthiazoline-6-sulfonic acid)) radical cation scavenging assay. tandfonline.com A wide range of indole compounds, including indoleamines, indoleamino acids, and indolealcohols, have demonstrated the ability to quench the ABTS radical, with Trolox equivalent antioxidant capacity (TEAC) values often higher than that of the standard antioxidant Trolox. tandfonline.com
Table 2: Antioxidant Activity of Selected Indole Derivatives
| Compound Type | Assay | Key Finding | Reference |
|---|---|---|---|
| C-3 Substituted Gramine Derivatives (11 & 12) | DPPH Scavenging | Scavenging activity of 31% (11) and 38% (12), significantly higher than gramine (5%). | nih.gov |
| Indoline Derivatives | H2O2-induced Cytotoxicity | Protected RAW264.7 cells at concentrations of 1 pM - 1 nM. | nih.gov |
| Melatonin (B1676174) | ABTS Scavenging | High TEAC value (3.9 mM), greater than Trolox (1 mM). | tandfonline.com |
| 5-Hydroxytryptophan | ABTS Scavenging | High TEAC value (3.8 mM). | tandfonline.com |
| Indole-3-acetic acid | ABTS Scavenging | TEAC value of 2.1 mM. | tandfonline.com |
Computational Drug Discovery and Development Applied to 3 2 1h Indol 3 Yl Ethyl Indolin 2 One
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein or enzyme, to form a stable complex. researchgate.net The primary goal of docking is to elucidate the binding mode and affinity of a ligand within the active site of a target receptor. This information is critical for understanding the molecular basis of a compound's activity and for guiding structure-based drug design. The process involves sampling a vast number of potential binding poses and scoring them based on their energetic favorability.
For 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one, a docking study would first require the selection of a relevant biological target. The indolin-2-one core is a well-known "privileged scaffold" that acts as a potent inhibitor of various protein kinases, such as Vascular Endothelial Growth Factor Receptors (VEGFRs), which are crucial in angiogenesis and cancer progression. nih.govbohrium.com
The simulation would predict the binding energy, typically in kcal/mol, and identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and the amino acid residues of the receptor's binding pocket. For instance, studies on other 3-substituted indolin-2-one derivatives have shown that the N-H and C=O groups of the indolin-2-one ring are critical for forming hydrogen bonds that anchor the molecule in the ATP-binding site of kinases. bohrium.com
While direct docking data for this compound is not available, studies on analogous structures provide insight into the expected outcomes. For example, docking simulations of 3-ethyl-1H-indole derivatives against the COX-2 enzyme have reported strong binding affinities, with scores ranging from -10.40 to -11.35 kcal/mol. ajchem-a.com Similarly, docking of other indole (B1671886) derivatives against targets like the NS5B polymerase has been used to rationalize their antiviral activity. derpharmachemica.com
Table 1: Illustrative Molecular Docking Data from Indole/Indolinone Analogs
This table presents representative data from studies on related compounds to exemplify the typical results obtained from molecular docking simulations.
| Compound Class | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues (Example) | Reference |
| 3-Ethyl-1H-Indole Derivatives | COX-2 | -11.35 | TYR355, ARG120 | ajchem-a.com |
| 2-Phenyl-1H-Indole Derivatives | NS5B Polymerase | -14.27 | THR580 | researchgate.net |
| Thiazolidinone-Indole Hybrids | E. coli MurB | -8.5 | Not Specified | mdpi.com |
| Indolylquinazolinones | M. tuberculosis Rel | Not Specified | Not Specified | nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. benthamdirect.com By identifying key physicochemical properties, or "descriptors," that influence activity, QSAR models can be used to predict the potency of novel, unsynthesized molecules and guide the design of more effective analogues. nih.gov
A QSAR study involving this compound would require a dataset of structurally similar compounds with experimentally measured biological activities against a specific target. Various molecular descriptors would be calculated for each compound, including electronic (e.g., HOMO/LUMO energies), steric (e.g., molar refractivity), and hydrophobic (e.g., LogP) properties. Statistical techniques, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a predictive model.
For example, a 2D-QSAR study on indolin-2-one derivatives as Src tyrosine kinase inhibitors found that the biological activity was significantly correlated with the compounds' hydrophobicity and molar refractivity. benthamdirect.com In another study, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) were applied to a series of pyrrole-indolin-2-ones targeting Aurora A kinase. nih.gov These models generated 3D contour maps highlighting regions where modifications to the molecular structure (e.g., adding bulky groups or hydrogen bond donors/acceptors) would likely enhance or diminish activity. nih.gov
The robustness and predictive power of a QSAR model are evaluated using statistical metrics such as the correlation coefficient (r²), the cross-validated correlation coefficient (q² or r²cv), and the predictive correlation coefficient for an external test set (r²pred). benthamdirect.com A well-validated QSAR model could then be used to predict the inhibitory activity of this compound and suggest specific structural modifications to optimize its potency.
Table 2: Example of Statistical Parameters from QSAR Studies on Indolin-2-one Derivatives
This table shows typical validation metrics for QSAR models, drawn from research on analogous compound series.
| QSAR Model Type | Compound Series | Target | r² (Correlation) | q² (Cross-Validation) | r²pred (External Prediction) | Reference |
| 2D-QSAR | Indolin-2-ones | Src Tyrosine Kinase | >0.95 | 0.66 | 0.52 | benthamdirect.comresearchgate.net |
| 3D-QSAR (CoMFA) | Pyrrole-indolin-2-ones | Aurora A Kinase | 0.972 | 0.726 | Not Reported | nih.gov |
| 3D-QSAR (CoMSIA) | Pyrrole-indolin-2-ones | Aurora A Kinase | 0.984 | 0.566 | Not Reported | nih.gov |
| 3D-QSAR | Indole-glyoxylamides | Pancreatic Lipase (B570770) | 0.932 | 0.748 | Not Reported | niscpr.res.in |
In Silico Prediction of ADME (Absorption, Distribution, Metabolism, Excretion) Properties
A promising drug candidate must not only exhibit high potency against its target but also possess favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Poor pharmacokinetics is a major cause of failure in drug development. In silico ADME prediction tools provide early-stage assessment of a compound's likely behavior in the body, helping to identify potential liabilities before significant resources are invested. researchgate.netjneonatalsurg.com
For this compound, various ADME parameters would be calculated using computational models. These often include:
Absorption: Prediction of human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 models).
Distribution: Estimation of blood-brain barrier (BBB) penetration and plasma protein binding (PPB).
Metabolism: Prediction of interactions with cytochrome P450 (CYP) enzymes, which are responsible for the metabolism of most drugs.
Excretion: Prediction of properties related to clearance, such as aqueous solubility (LogS).
Numerous online servers and software packages (e.g., SwissADME, preADMET, QikProp) are available for these predictions. jneonatalsurg.comsciepub.com For instance, studies on melatonin (B1676174) derivatives, which contain an indole core, used SwissADME to predict that N1-substituted analogues could successfully cross the BBB and would not be substrates for P-glycoprotein (PGP), a key efflux pump. nih.gov Similarly, in silico ADME analyses of other indole derivatives have been used to predict their oral bioavailability and safety profiles. researchgate.netjneonatalsurg.com These predictions would be crucial for evaluating the therapeutic potential of this compound.
Drug-Likeness Assessment and Lead Optimization Strategies
Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely oral drug. wikipedia.org This assessment is often based on established guidelines, such as Lipinski's Rule of Five, which sets criteria for molecular weight (MW < 500 Da), lipophilicity (LogP < 5), and the number of hydrogen bond donors (HBD < 5) and acceptors (HBA < 10). researchgate.net Other parameters like topological polar surface area (TPSA) and the number of rotatable bonds are also considered to predict oral bioavailability. nih.gov
An in silico assessment of this compound would involve calculating these physicochemical properties to see if it complies with common drug-likeness filters. Studies on a wide range of indole derivatives have successfully used these filters to prioritize compounds for synthesis and further testing. eurekaselect.com
Based on the collective results from docking, QSAR, and ADME predictions, lead optimization strategies can be formulated. For example:
If docking shows suboptimal binding: The indole or indolinone rings could be substituted with functional groups (e.g., halogens, hydroxyls) to form additional interactions with the receptor, as suggested by QSAR contour maps. bohrium.com
If QSAR predicts low activity: Descriptors identified as critical for activity (e.g., hydrophobicity) can be modified. For instance, altering the ethyl linker could change the molecule's flexibility and steric profile.
If ADME predictions are poor: If the compound is predicted to have low solubility, polar groups could be introduced. If it is predicted to be a substrate for metabolic enzymes, the liable sites could be blocked through chemical modification.
This iterative cycle of computational prediction and chemical modification is central to modern medicinal chemistry, enabling the refinement of a hit compound into a viable drug candidate.
Future Research and Translational Potential of this compound: A Prospective Analysis
The hybrid molecule, this compound, which merges the structural motifs of indole and indolin-2-one, represents a compelling scaffold for future drug discovery and development. While specific research on this exact compound is not extensively documented in publicly available literature, its constituent parts are well-established pharmacophores, suggesting significant therapeutic potential. This article explores the prospective future research directions and translational perspectives for this promising chemical entity, based on analogous structures and broader scientific advancements in the field.
Q & A
Q. What are efficient synthetic routes for 3-(2-(1H-Indol-3-yl)ethyl)indolin-2-one, and how are yields optimized?
Answer: The compound can be synthesized via acid-catalyzed condensation reactions. For example, p-toluenesulfonic acid (p-TSA) efficiently catalyzes the formation of structurally similar indolin-2-one derivatives, achieving yields up to 95% under mild conditions . Key steps include:
- Reagent selection : Use indole derivatives and ketone precursors in stoichiometric ratios.
- Catalyst optimization : p-TSA enhances reaction rates and reduces side products.
- Solvent choice : Polar aprotic solvents (e.g., DMSO) improve solubility and reaction homogeneity.
Q. Table 1: Representative Synthetic Methods
| Catalyst | Yield | Key Conditions | Reference |
|---|---|---|---|
| p-TSA | 84–95% | RT, 12–24 hr, DMSO | |
| H₂SO₄ | 62% | Reflux, 6 hr, CH₃CN |
Q. How is this compound characterized using spectroscopic techniques?
Answer: A multi-technique approach ensures structural validation:
- ¹H/¹³C NMR : Confirm substituent positions via chemical shifts. For example, indole NH protons appear at δ 10.8–11.2 ppm , while carbonyl carbons resonate at δ 170–175 ppm .
- IR spectroscopy : Detect carbonyl (C=O) stretches at 1697–1714 cm⁻¹ and indole N–H vibrations at 3280–3406 cm⁻¹ .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 408 [M⁺] ) and fragmentation patterns validate molecular weight .
Q. Table 2: Key Spectral Data
| Technique | Diagnostic Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 6.8–7.5 ppm (aromatic H) | |
| ¹³C NMR | δ 170.2 ppm (C=O) | |
| IR | 1714 cm⁻¹ (C=O stretch) |
Advanced Research Questions
Q. How can reaction conditions be optimized to address low yields or impurities in synthesis?
Answer:
- Catalyst screening : Test Brønsted/Lewis acids (e.g., FeCl₃, TsOH) to improve regioselectivity .
- Temperature control : Lower temps (e.g., 0–25°C) reduce decomposition of thermally sensitive intermediates .
- Purification strategies : Use column chromatography with gradients (e.g., hexane/ethyl acetate) to isolate high-purity fractions .
Q. How should researchers interpret discrepancies in melting points between synthesized and literature values?
Answer: Discrepancies (e.g., observed 281–282°C vs. literature 297–298°C ) may arise from:
Q. How can bioactivity studies be designed based on structural analogs of this compound?
Answer: Leverage known bioactivity of analogs (e.g., LasR inhibition in Pseudomonas aeruginosa):
- In vitro assays : Test quorum-sensing inhibition using GFP reporters in bacterial cultures .
- SAR analysis : Modify substituents (e.g., halogenation at indole positions) to enhance binding affinity .
- Docking studies : Use molecular modeling (e.g., AutoDock) to predict interactions with target proteins .
Q. Table 3: Bioactivity Testing Framework
| Assay Type | Key Metrics | Reference |
|---|---|---|
| Quorum sensing | IC₅₀ (µM), GFP expression | |
| Cytotoxicity | CC₅₀ in mammalian cell lines |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
